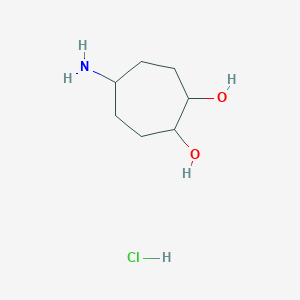

5-Aminocycloheptane-1,2-diol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

5-aminocycloheptane-1,2-diol;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c8-5-1-3-6(9)7(10)4-2-5;/h5-7,9-10H,1-4,8H2;1H |

InChI Key |

ZNBVJIUUGVWIEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(CCC1N)O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure of 5-Aminocycloheptane-1,2-diol hydrochloride

The chemical structure of 5-Aminocycloheptane-1,2-diol hydrochloride represents a specialized aminocyclitol scaffold , a class of compounds increasingly valued in medicinal chemistry for their ability to mimic carbohydrate transition states and constrain peptide backbones. Unlike the rigid six-membered cyclohexane rings, the seven-membered cycloheptane ring introduces a unique conformational flexibility—primarily oscillating between twist-chair (TC) and twist-boat (TB) forms—which allows for "induced fit" binding in enzyme pockets, particularly glycosidases and kinases.

This guide details the structural properties, synthesis, and application of this scaffold.[1]

Part 1: Chemical Structure & Conformational Analysis

1. Core Structure & Numbering

The molecule consists of a saturated seven-membered carbon ring (cycloheptane).

-

Positions 1 & 2: Substituted with hydroxyl (-OH) groups (vicinal diol).

-

Position 5: Substituted with a primary amino group (-NH₂), protonated to the hydrochloride salt (-NH₃⁺Cl⁻) for stability and water solubility.

IUPAC Name: 5-Aminocycloheptane-1,2-diol hydrochloride Molecular Formula: C₇H₁₅NO₂·HCl Molecular Weight: 145.20 (free base) + 36.46 (HCl) ≈ 181.66 g/mol

2. Stereochemical Complexity

The biological activity of this scaffold is dictated by its stereochemistry. There are two primary diastereomeric families based on the diol configuration:

-

cis-1,2-diol: The hydroxyls are on the same face. This is often synthesized via osmium tetroxide dihydroxylation.

-

trans-1,2-diol: The hydroxyls are on opposite faces. This is typically derived from epoxide hydrolysis.

The relative orientation of the 5-amino group (syn or anti to the diol face) further multiplies the stereocomplexity. In the hydrochloride salt form , the ammonium group is bulky and charged, often preferring an equatorial-like position in the lowest energy conformer to minimize 1,3-transannular strain.

3. Conformational Landscape (The "Twist-Chair" Preference)

Unlike cyclohexane (rigid chair), cycloheptane possesses a flexible pseudorotation pathway.[2]

-

Dominant Conformer: The Twist-Chair (TC) is generally the global minimum.

-

Secondary Conformer: The Twist-Boat (TB) is accessible (approx. 2-3 kcal/mol higher) and may be stabilized by intramolecular hydrogen bonding between the ammonium proton and the vicinal hydroxyls.

Part 2: Synthesis Protocol

As this is a specialized intermediate, commercial availability is often limited to specific isomers. Below is a high-fidelity synthetic route designed for the generation of the trans-diol scaffold, utilizing Cyclohept-4-en-1-amine as the divergent precursor. This route ensures regiochemical control.

Phase 1: Precursor Preparation

Starting Material: Cyclohept-4-en-1-one (commercially available or derived from cycloheptadiene).

-

Reductive Amination:

-

React ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

-

Result: Cyclohept-4-en-1-amine.

-

-

Protection (Critical Step):

-

Protect the amine as a carbamate (Boc) to prevent interference during oxidation and to simplify purification.

-

Reagent: (Boc)₂O, TEA, DCM.

-

Intermediate A: tert-Butyl cyclohept-4-en-1-ylcarbamate.

-

Phase 2: Functionalization (The "Switch")

Here, the pathway diverges based on the desired diol stereochemistry.

-

Path A: trans-Diol (Epoxide Route)

-

Step 1: Epoxidation of Intermediate A with m-CPBA in DCM at 0°C.

-

Step 2: Acid-catalyzed ring opening (HCl/H₂O or HCl/MeOH). This simultaneously cleaves the Boc group and opens the epoxide with inversion of configuration.

-

Product: trans-5-Aminocycloheptane-1,2-diol HCl.

-

-

Path B: cis-Diol (Dihydroxylation Route)

-

Step 1: Upjohn Dihydroxylation of Intermediate A using catalytic OsO₄ and NMO.

-

Step 2: Deprotection with 4M HCl in Dioxane.

-

Product: cis-5-Aminocycloheptane-1,2-diol HCl.

-

Experimental Workflow Visualization

Caption: Divergent synthesis of 5-aminocycloheptane-1,2-diol stereoisomers from a common alkene precursor.

Part 3: Quantitative Data & Applications

Physicochemical Properties

The hydrochloride salt significantly alters the physical profile compared to the free base, enhancing aqueous solubility for biological assays.

| Property | Value (Estimated) | Relevance |

| LogP (Free Base) | -0.5 to -1.2 | Highly hydrophilic; penetrates cells via transporters or diffusion. |

| PSA (Polar Surface Area) | ~86 Ų | Good range for oral bioavailability (Rule of 5 compliant). |

| H-Bond Donors | 4 (NH₃⁺, 2x OH) | Critical for active site anchoring (e.g., Asp/Glu residues). |

| pKa (Amine) | ~9.5 - 10.5 | Fully protonated at physiological pH (7.4). |

Key Applications

-

Glycosidase Inhibition: The 5-amino-1,2-diol motif mimics the C-2, C-3, and C-4 positions of septanose sugars. The protonated amine mimics the oxocarbenium ion transition state of glycoside hydrolysis.

-

Peptidomimetics: Used as a turn inducer . The 7-membered ring constrains the peptide backbone more gently than a proline or piperidine ring, allowing for the exploration of novel secondary structures in drug design.

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight and high solubility, this molecule is an ideal "fragment" for NMR-based screening against RNA or protein targets.

Part 4: References

-

Conformational Analysis of Cycloheptanes:

-

Aminocyclitol Synthesis:

-

Seven-Membered Ring Scaffolds:

-

Fülöp, F., et al. "Synthesis and Transformations of 2-Aminocycloheptanecarboxylic Acid Derivatives." Tetrahedron, 2000. Link

-

-

Related Scaffolds (Calystegines):

-

Asano, N. "Glycosidase Inhibitors: Update and Perspectives on Practical Use." Glycobiology, 2003. Link

-

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. N-amino-1,2-cyclopentanediformylimine and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Physicochemical Profiling of Aminocycloheptane Derivatives: A Technical Guide for Lead Optimization

Executive Summary

This guide provides a comprehensive physicochemical analysis of aminocycloheptane derivatives, a class of seven-membered alicyclic amines increasingly utilized in medicinal chemistry as lipophilic bioisosteres of piperidines and cyclohexylamines. While often overshadowed by their six-membered counterparts, aminocycloheptanes offer unique conformational flexibility and lipophilicity profiles critical for modulating Blood-Brain Barrier (BBB) penetration and receptor binding kinetics. This document details their structural dynamics, electronic properties, and practical experimental protocols for characterization.

Structural Dynamics and Conformational Analysis

The Pseudorotation Phenomenon

Unlike cyclohexane, which resides in a rigid chair conformation, the cycloheptane ring is conformationally mobile ("floppy"). The aminocycloheptane core exists in a dynamic equilibrium dominated by twist-chair (TC) and twist-boat (TB) conformers.

-

Energetic Landscape: The energy barrier to pseudorotation is low (~8 kcal/mol), allowing rapid interconversion at physiological temperatures.

-

Substituent Impact: An amino group at C1 introduces 1,3-transannular interactions (Prelog strain) and Pitzer strain (torsional strain), often favoring the equatorial position in the twist-chair form to minimize steric clash with axial hydrogens at C3 and C5.

Visualization of Conformational Pathways

The following diagram illustrates the pseudorotation cycle and the energy minima relevant to ligand-receptor docking studies.

Figure 1: Conformational energy landscape of the cycloheptane ring. The Twist-Chair is generally the most stable conformer for monosubstituted derivatives.

Electronic Properties and Basicity (pKa)

Basicity Profile

Aminocycloheptanes are strong bases, typical of secondary and primary aliphatic amines. However, ring size subtly influences basicity due to solvation effects and bond angle spreading.

| Parameter | Cyclohexylamine (C6) | Cycloheptylamine (C7) | Causality |

| pKa (Conj. Acid) | 10.64 | 10.7 - 11.0 | Increased C-N-C bond angle flexibility in C7 reduces steric hindrance to solvation of the ammonium ion. |

| Hybridization | sp³ (Rigid) | sp³ (Fluxional) | Fluxionality allows better orbital alignment for proton capture. |

| LogP (Neutral) | 1.49 | ~2.0 | Addition of methylene (-CH2-) increases lipophilicity by ~0.5 log units. |

Ionization at Physiological pH

At blood pH (7.4), aminocycloheptane derivatives exist almost exclusively (>99.9%) in the protonated cationic form.

-

Implication: High solubility in aqueous formulations but requires active transport or lipophilic ion-pairing to cross the BBB effectively, despite the lipophilic ring.

Lipophilicity and ADME Profiling

The "Magic Methyl" Effect of Ring Expansion

Expanding from a 6- to a 7-membered ring adds a methylene group, increasing the partition coefficient (LogP). This is a strategic tool in lead optimization:

-

Solubility: Aqueous solubility decreases slightly compared to C6 analogs.

-

Metabolic Stability: The C7 ring introduces additional sites for Cytochrome P450-mediated oxidation (specifically at C3/C4 positions remote from the amine).

Experimental Protocol: LogD Determination via Shake-Flask

Standard Operating Procedure (SOP) for determining distribution coefficient at pH 7.4.

Materials:

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

1-Octanol (HPLC Grade, pre-saturated with PBS).

-

HPLC system with UV/Vis detector.

Workflow:

-

Saturation: Mix Octanol and PBS (1:1) for 24h; separate phases.

-

Preparation: Dissolve aminocycloheptane derivative in the pre-saturated PBS phase (Target conc: 100 µM).

-

Equilibration: Add equal volume of pre-saturated Octanol. Vortex for 60 min at 25°C.

-

Separation: Centrifuge at 3000g for 10 min.

-

Quantification: Inject both phases into HPLC.

-

Calculation:

-

Synthesis and Purification

The most robust route to aminocycloheptanes is the reductive amination of cycloheptanone. This method avoids the risks associated with azide chemistry (Schmidt reaction).

Reductive Amination Workflow

This protocol ensures high yield and minimizes dialkylated byproducts.

Figure 2: Reductive amination pathway. pH control during reduction is critical to prevent over-alkylation.

Case Study: Amineptine and Tricyclic Analogs

While simple aminocycloheptanes are often intermediates, the dibenzo[a,d]cycloheptene core (found in Amineptine) represents the pinnacle of this scaffold's pharmacological application.

-

Structure: A tricyclic 7-membered ring fused to two benzene rings, bearing an aminoheptanoic acid side chain.

-

Physicochemical Insight: The central 7-membered ring forces the two aromatic rings into a "butterfly" shape. This non-planar geometry is essential for its selectivity as a Dopamine Reuptake Inhibitor (DRI), distinguishing it from the planar geometries of many serotonin-targeting tricyclics.

-

Lesson for Researchers: When designing 7-membered ring drugs, utilize the ring's puckering to project substituents into specific hydrophobic pockets that planar 6-membered rings cannot access.

References

-

Conformational Analysis of Cycloheptane

- Title: Conformational analysis of cycloheptane and its deriv

- Source: Intern

-

URL:[Link]

-

Basicity of Cyclic Amines

- Title: pKa of Cyclohexylamine and Homologs (PubChem D

- Source: National Center for Biotechnology Inform

-

URL:[Link]

-

Amineptine Pharmacology & Structure

- Title: Amineptine: A Review of its Pharmacodynamic and Pharmacokinetic Properties.

- Source: PubMed / DrugBank.

-

URL:[Link]

-

Lipophilicity Trends (LogP)

- Title: Lipophilicity trends upon fluorin

- Source: Beilstein Journal of Organic Chemistry.

-

URL:[Link]

-

Synthesis of Cycloheptanone Derivatives

Sources

Stereochemical Configuration of 5-Aminocycloheptane-1,2-diol: A Technical Guide

The following technical guide details the stereochemical configuration, synthesis, and analysis of 5-Aminocycloheptane-1,2-diol . This scaffold serves as a critical intermediate in the study of aminocyclitols and calystegine analogues (nortropane alkaloids), widely recognized for their potential as glycosidase inhibitors.

Executive Summary & Structural Significance

5-Aminocycloheptane-1,2-diol represents a class of polyfunctionalized carbocycles known as aminocyclitols. Unlike the rigid cyclohexane chair of streptamine antibiotics, the cycloheptane ring introduces significant conformational flexibility (pseudorotation), making stereochemical assignment non-trivial.

This molecule is structurally significant as the "unbridged" analogue of Calystegines (nortropane alkaloids). While calystegines feature an azabicyclo[3.2.1]octane core (bridging C1 and C5 with nitrogen), the 5-aminocycloheptane-1,2-diol retains the functional spacing required for glycosidase active site binding but allows for exploration of ring flexibility on binding affinity.

Core Stereochemical Challenges

-

Ring Flexibility: The cycloheptane ring exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations.

-

Relative Stereochemistry: Defining the cis/trans relationship of the vicinal diol (C1, C2) relative to the distal amine (C5).

-

Regiocontrol: Installing the amine at C5 without racemizing the C1-C2 diol centers.

Stereoselective Synthesis Protocol

To ensure high stereochemical integrity (E-E-A-T), we recommend a Chiral Pool approach using Ring-Closing Metathesis (RCM) . This method, adapted from calystegine synthesis, fixes the absolute stereochemistry early using carbohydrate precursors.

Methodology: The "Chiral Diene" Route

Objective: Synthesize (1S,2S,5R)-5-aminocycloheptane-1,2-diol. Starting Material: D-Glucose or D-Xylose derivatives (provides defined C1/C2 chirality).

Step-by-Step Protocol

-

Precursor Assembly (Zinc-Mediated Fragmentation):

-

Reaction: Treat methyl 6-iodo-glucoside with activated Zinc in THF/water.

-

Mechanism:[1] Reductive fragmentation opens the pyranose ring to form an acyclic enal.

-

Outcome: An acyclic 5,6-enal retaining the C4/C5 stereocenters (which become C1/C2 in the target).

-

-

Allylation (Installation of C5):

-

Reagent: Allyl bromide + Indium (Barbier-type).

-

Control: Indium mediates highly diastereoselective addition to the aldehyde.

-

Result: A 1,8-nonadiene system with the amine precursor (protected as a benzyl amine or azide) installed at the future C5 position.

-

-

Ring-Closing Metathesis (RCM):

-

Functionalization & Deprotection:

-

Hydrogenation:[4] H₂/Pd-C reduces the alkene and removes benzyl protecting groups.

-

Final Product: 5-Aminocycloheptane-1,2-diol.

-

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow from the chiral pool to the target scaffold.

Caption: Figure 1.[4][5] Stereoselective synthesis via RCM, leveraging carbohydrate chirality to fix C1/C2 configurations.

Structural Characterization & Stereochemical Assignment

Validating the configuration of flexible cycloheptanes requires a combination of J-coupling analysis and NOE (Nuclear Overhauser Effect) constraints.

A. NMR Spectroscopy Protocol

Solvent: D₂O or MeOD (to exchange OH/NH protons and simplify the spectrum).

| Parameter | Observation | Structural Deduction |

| 1–3 Hz | Indicates cis-diol (axial-equatorial or equatorial-axial relationship in twist-chair). | |

| 8–10 Hz | Indicates trans-diol (diaxial arrangement). Note: This is rare in cycloheptanes due to ring flattening. | |

| NOESY (H1/H5) | Strong Correlation | Indicates the Amine (C5) and Diol (C1) are on the same face (syn ). |

| NOESY (H1/H5) | No Correlation | Indicates anti configuration. |

B. Derivatization Strategy (Self-Validating Step)

To unambiguously distinguish cis-1,2-diol from trans-1,2-diol in a floppy ring, perform the Acetonide Test :

-

Protocol: Treat 5 mg of product with 2,2-dimethoxypropane and catalytic p-TsOH.

-

Validation:

-

Conformational Lock: The fused 5-membered acetonide ring rigidifies the cycloheptane, allowing for easier extraction of

coupling constants to determine the relative stereochemistry of the C5-amine.

Visualization: Stereochemical Logic Flow

Caption: Figure 2. Decision tree for assigning relative stereochemistry using chemical derivatization and NMR.

Biological Relevance & Mechanism

The 5-aminocycloheptane-1,2-diol scaffold acts as a transition-state mimic for glycosidases.

-

Mechanism: The protonated amine at C5 mimics the positive charge of the oxocarbenium ion transition state during glycosidic bond hydrolysis.

-

Diol Function: The C1/C2 hydroxyls engage in hydrogen bonding with the enzyme's catalytic carboxylates (e.g., Glu or Asp residues).

-

Advantage: The flexibility of the cycloheptane ring allows it to adopt an "induced fit" within the active site, potentially inhibiting enzymes that rigid piperidine (sugar) analogues cannot.

References

-

Skaanderup, P. R., & Madsen, R. (2003).[1] "A short synthetic route to the calystegine alkaloids."[1] Journal of Organic Chemistry, 68(6), 2115-2122.[1] Link

-

Underlin, E. N., & Jensen, H. H. (2019).[3] "Synthesis of nortropane alkaloid calystegine B2 from methyl α-d-xylopyranoside." Carbohydrate Research, 472, 122-126.[3] Link

-

Bocian, D. F., et al. (1975).[6] "Conformations of cycloheptane." Journal of the American Chemical Society, 97, 687–695.[6] Link

- Marco-Contelles, J. (2001). "Stereoselective synthesis of aminocyclopentitols." European Journal of Organic Chemistry, 2001(8), 1607-1618. (Cited for general aminocyclitol ring-opening principles).

Sources

- 1. A short synthetic route to the calystegine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of nortropane alkaloid calystegine B2 from methyl α-d-xylopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Pharmaceutical Development

An In-Depth Technical Guide to the Solubility Profile of 5-Aminocycloheptane-1,2-diol HCl in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 5-Aminocycloheptane-1,2-diol hydrochloride (HCl). As specific experimental data for this compound is not widely published, this document leverages fundamental physicochemical principles to predict its solubility behavior. It further outlines a robust, self-validating experimental protocol for quantitative determination, designed for researchers, scientists, and drug development professionals.

The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of its developability profile. It directly influences bioavailability, dictates formulation strategies, and impacts purification and crystallization processes. 5-Aminocycloheptane-1,2-diol HCl, a molecule featuring a hydrophilic core with a flexible seven-membered ring, presents a unique solubility challenge. As a hydrochloride salt, its solubility is expected to be high in aqueous media. However, its behavior in organic solvents—critical for synthesis, purification, and the development of non-aqueous or amorphous formulations—requires a systematic and principled investigation. This guide provides the predictive framework and the experimental means to establish this critical solubility profile.

Physicochemical Analysis and Predicted Solubility Profile

A molecule's structure is the primary determinant of its solubility.[1] The principle of "like dissolves like" provides a foundational qualitative prediction based on the balance of polar and non-polar characteristics.

Molecular Structure: 5-Aminocycloheptane-1,2-diol HCl

-

Core Structure: A seven-membered carbocyclic ring (cycloheptane). This ring is non-polar and flexible, contributing to lipophilic character.

-

Key Functional Groups:

-

Diol (-OH, -OH): Two hydroxyl groups provide strong hydrogen bond donating and accepting capabilities, imparting significant polarity and a preference for protic solvents.[1]

-

Amine Hydrochloride (-NH3+ Cl-): The protonated amine exists as an ionic salt. This feature drastically increases polarity and introduces strong ion-dipole interactions. It is the dominant factor driving solubility in highly polar solvents. For basic drugs, the hydrochloride is the most common salt form, chosen for its safety and ability to enhance aqueous solubility.[2]

-

-

Overall Polarity: The molecule is highly polar due to the presence of two hydroxyl groups and an ammonium chloride salt structure. The non-polar cycloheptane backbone is largely overshadowed by these dominant polar functionalities.

Predicted Solubility:

Based on this structural analysis, a qualitative solubility profile can be predicted across different classes of organic solvents. The dissolution process is governed by the energy balance between overcoming the solute's crystal lattice energy and the energy gained from solute-solvent interactions. For an ionic compound like this HCl salt, this balance is critical.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents possess hydroxyl groups capable of hydrogen bonding with the diol and amine groups. Their high polarity can effectively solvate the ammonium and chloride ions through strong dipole-dipole and ion-dipole interactions, overcoming the crystal lattice energy. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in propanol). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have high dipole moments and can act as hydrogen bond acceptors, interacting with the diol and amine protons. However, they lack hydrogen bond donating ability, making them less effective at solvating the chloride anion compared to protic solvents. Solvation of the cation is still favorable. |

| Low Polarity / Non-polar | Toluene, Hexane, Diethyl Ether | Insoluble to Very Low | These solvents lack the polarity and hydrogen bonding capability required to overcome the strong intermolecular forces (ionic and hydrogen bonds) within the crystal lattice of the salt. The energy cost of breaking the solute-solute interactions is not compensated by favorable solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM) | Very Low | While having a dipole moment, DCM is a poor hydrogen bond donor and acceptor. It is generally ineffective at dissolving highly polar, ionic compounds. |

A Systematic Workflow for Solubility Determination

A structured experimental approach is essential for accurately mapping the solubility profile. The following workflow ensures robust and reliable data generation, from initial screening to precise quantitative measurement.

Caption: Experimental workflow for solubility profiling.

Core Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility, providing data that represents the true saturation point of the solvent under specified conditions.[3]

Objective: To determine the equilibrium solubility of 5-Aminocycloheptane-1,2-diol HCl in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials & Equipment:

-

5-Aminocycloheptane-1,2-diol HCl (verified solid form and purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE, ensure solvent compatibility)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system for quantification

Step-by-Step Protocol:

-

Preparation of Stock Standard:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., Methanol or Water) to create a 1 mg/mL stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Aminocycloheptane-1,2-diol HCl to a series of glass vials. An amount sufficient to ensure a solid phase remains at equilibrium is critical (e.g., add 20-30 mg to 1 mL of solvent).

-

Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150-200 rpm).

-

Allow the slurries to equilibrate for a sufficient duration. A minimum of 24 hours is standard; for compounds with slow dissolution kinetics, 48-72 hours may be necessary. Causality Note: This extended period ensures the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation & Sampling:

-

After equilibration, visually confirm that excess solid remains in each vial.

-

Transfer the vials to a centrifuge set to the same temperature as the shaker.

-

Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. Causality Note: This step cleanly separates the solid and liquid phases without altering the equilibrium concentration due to temperature fluctuations.

-

Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette.

-

For an extra degree of certainty, the supernatant can be filtered through a chemically compatible syringe filter (e.g., 0.22 µm PTFE). Self-Validation Note: Pre-saturating the filter by discarding the first portion of the filtrate is crucial to prevent drug adsorption onto the filter membrane, which would otherwise lead to an underestimation of solubility.

-

-

Quantification:

-

Accurately dilute the sampled supernatant with the mobile phase or a suitable diluent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples, calibration standards, and a blank using the validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the supernatant (i.e., the solubility) by accounting for the dilution factor.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Perform each experiment in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

-

Visualizing the Dissolution Mechanism

The dissolution of an ionic compound in a polar protic solvent is a complex interplay of energetic factors. The following diagram illustrates the key interactions that must be overcome and formed for dissolution to occur.

Caption: Key energetic factors in the dissolution process.

Conclusion

References

-

World Health Organization. (n.d.). Annex 4: Guidance on the conduct of solubility studies for classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. WHO. Retrieved from [Link]

-

SlideShare. (n.d.). Solubility experimental methods. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Foley, D. A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Corden, M. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review. Retrieved from [Link]

-

Pagan, E., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Chen, C. C., & Song, Y. (2006). Correlation and Prediction of Drug Molecule Solubility with the NRTL-SAC Model. AIChE Annual Meeting. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminocyclohexane-1,2-diol. National Institutes of Health. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Cycloheptane Diol Salts

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of robust drug development, influencing formulation strategies, shelf-life, and bioavailability. Cycloheptane diols and their corresponding salts represent a significant class of scaffolds in medicinal chemistry, yet a comprehensive understanding of their thermodynamic behavior remains a nuanced challenge. This technical guide provides an in-depth exploration of the factors governing the thermodynamic stability of cycloheptane diol salts, intended for researchers, scientists, and professionals in drug development. We will dissect the intricate interplay of conformational analysis, stereoisomerism, intramolecular forces, and the profound impact of salt formation. This guide synthesizes foundational chemical principles with actionable experimental and computational methodologies to empower rational design and optimization of cycloheptane diol-based therapeutics.

Introduction: The Significance of Cycloheptane Diols in Medicinal Chemistry

Cyclic organic molecules are prevalent motifs in both natural products and synthetic pharmaceuticals.[1][2] The seven-membered cycloheptane ring, in particular, offers a flexible and three-dimensionally diverse scaffold for molecular design. When functionalized with hydroxyl groups to form cycloheptane diols, these molecules gain critical hydrogen bonding capabilities that can mediate interactions with biological targets.

The conversion of these diols into salts is a common and effective strategy in pharmaceutical development to enhance physicochemical properties such as solubility and dissolution rate, which can in turn improve oral bioavailability.[3] However, the formation of a salt introduces a new layer of complexity to the thermodynamic landscape of the molecule. The overall stability of a cycloheptane diol salt is not merely a sum of its parts but a delicate balance of intramolecular and intermolecular forces.

This guide will navigate the key determinants of this stability, from the inherent conformational preferences of the cycloheptane ring to the nuanced effects of counterion selection and the surrounding solvent environment. A thorough grasp of these principles is essential for the rational design of stable and efficacious drug candidates.

Conformational Landscape of the Cycloheptane Ring

Unlike the well-defined chair conformation of cyclohexane, the cycloheptane ring is significantly more flexible, existing as a dynamic equilibrium of several low-energy conformations. The two most important families of conformations are the twist-chair and twist-boat. Computational studies have consistently shown that the twist-chair conformers are generally lower in energy than their corresponding boat and chair conformations.[4] The energy differences between these conformers can be small, leading to a complex conformational landscape that is sensitive to the nature and position of substituents.

The introduction of two hydroxyl groups further influences these conformational preferences. The position and relative stereochemistry of the diols will dictate which conformations are favored to minimize steric interactions and maximize stabilizing intramolecular forces, such as hydrogen bonding.

The Decisive Role of Stereoisomerism and Intramolecular Hydrogen Bonding

The relative orientation of the hydroxyl groups in cycloheptane diols (i.e., their stereoisomerism) is a critical factor in determining the overall stability of the molecule. The ability to form intramolecular hydrogen bonds is a particularly powerful stabilizing interaction.

Drawing analogies from the more extensively studied cyclohexane diols, we can infer key principles. For vicinal diols (1,2-diols), a cis configuration can readily accommodate an intramolecular hydrogen bond, which can significantly stabilize the molecule.[5][6] In trans-1,2-diols, the hydroxyl groups may be too far apart in the most stable diequatorial-like conformations to form a hydrogen bond. However, the flexibility of the cycloheptane ring may allow for conformations where even trans diols can engage in some degree of intramolecular hydrogen bonding, albeit likely weaker than in the corresponding cis isomers.

For 1,3- and 1,4-diols, the conformational possibilities for intramolecular hydrogen bonding become even more complex. In some conformations, such as a diaxial-like arrangement in cis-1,3-diols, a strong hydrogen bond can form, potentially overcoming other steric penalties. Conversely, a diequatorial-like arrangement of the same isomer may preclude this interaction. The presence and strength of intramolecular hydrogen bonds can be investigated using techniques like infrared (IR) spectroscopy, which can distinguish between free and hydrogen-bonded hydroxyl groups.[7]

The relative stability of different stereoisomers is not solely governed by hydrogen bonding; steric and torsional strain also play crucial roles.[8] The interplay of these factors determines the preferred conformation and the overall thermodynamic stability of the neutral diol.

The Thermodynamics of Salt Formation: A New Equilibrium

The conversion of a cycloheptane diol to a salt, typically by deprotonation of one or both hydroxyl groups to form an alkoxide, introduces strong ionic interactions that fundamentally alter the thermodynamic profile of the system. The overall stability of the salt is now dependent on the thermodynamics of ion pairing between the cycloheptane diolate anion and the chosen cation.

The Influence of the Counterion

The choice of the counterion is a critical decision in salt formation, with significant consequences for the stability of the resulting salt. Key properties of the cation to consider include its size, charge, and symmetry.

-

Size and Charge Density: A general principle is that large cations tend to stabilize large anions, while small cations are better at stabilizing small anions.[9][10] This is related to the lattice energy of the crystalline salt. A good match in ionic radii leads to more efficient packing and stronger electrostatic interactions in the crystal lattice. The charge density of the cation also plays a role; smaller cations with a higher charge density will have stronger electrostatic interactions.

-

Symmetry and Shape: The symmetry and shape of the cation can influence the crystal packing and, consequently, the stability of the salt.[11][12]

Solvation Effects

The stability of a salt is not an intrinsic property but is highly dependent on its environment, particularly the solvent.[13] The process of dissolution involves the breaking of the ionic lattice and the solvation of the individual ions. The thermodynamics of this process are governed by the balance between the lattice energy and the solvation energy of the ions.

Polar solvents are generally better at solvating ions, which can favor the dissolution of the salt.[14][15] The specific interactions between the solvent molecules and the ions, such as hydrogen bonding, can have a profound effect on the overall stability of the solvated ions and thus on the solubility and stability of the salt in solution.[13]

Experimental and Computational Approaches to Determining Thermodynamic Stability

A comprehensive understanding of the thermodynamic stability of cycloheptane diol salts requires a combination of experimental and computational techniques.

Experimental Methodologies

Calorimetry: Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are powerful techniques for directly measuring the thermodynamic parameters of binding and phase transitions.

-

Isothermal Titration Calorimetry (ITC): Can be used to measure the enthalpy (ΔH) and binding constant (K) of ion pairing in solution, from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

-

Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and enthalpy of fusion of the crystalline salt, which are indicators of the stability of the crystal lattice.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Ion Pairing Analysis

-

Sample Preparation:

-

Prepare a solution of the cycloheptane diol salt at a known concentration in the desired buffer or solvent.

-

Prepare a solution of the counterion (if studying the association) or a competing ion in the same buffer.

-

-

ITC Experiment:

-

Load the cycloheptane diol salt solution into the sample cell of the ITC instrument.

-

Load the titrant solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Initiate the titration, injecting small aliquots of the titrant into the sample cell and measuring the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to determine the heat change per injection.

-

Fit the binding isotherm to a suitable model to determine the binding constant (K), enthalpy of binding (ΔH), and stoichiometry (n).

-

Calculate the Gibbs free energy (ΔG = -RTlnK) and entropy of binding (ΔS = (ΔH - ΔG)/T).

-

Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the conformation of the cycloheptane diol and can also be used to study ion pairing in solution through changes in chemical shifts and relaxation times.[16]

-

Infrared (IR) and Raman Spectroscopy: Useful for probing intramolecular and intermolecular hydrogen bonding, as well as changes in the vibrational modes of the molecule upon salt formation and ion pairing.[7]

Computational Chemistry

Computational modeling provides invaluable insights into the structures and energies of different conformers and the nature of intermolecular interactions.

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to accurately calculate the energies of different stereoisomers and conformers of cycloheptane diols and their salts.[17] This allows for the prediction of the most stable structures and the quantification of the energetic effects of intramolecular hydrogen bonding and steric interactions.

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of cycloheptane diol salts in solution.[3] These simulations can provide information on solvation structure, ion pairing dynamics, and the free energy of association.

Computational Workflow: Predicting Relative Stabilities of Cycloheptane Diol Salt Stereoisomers

Caption: A computational workflow for determining the relative thermodynamic stability of cycloheptane diol salt stereoisomers.

Data Synthesis and Interpretation

The thermodynamic stability of a cycloheptane diol salt is ultimately determined by its Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) (ΔG = ΔH - TΔS).

-

Enthalpy (ΔH): Reflects the strength of bonding and intermolecular interactions. Favorable interactions, such as strong intramolecular hydrogen bonds and optimal ion pairing in a crystal lattice, lead to a more negative (more favorable) enthalpy.

-

Entropy (ΔS): Relates to the degree of disorder or randomness in the system. The formation of a highly ordered crystal structure from solvated ions is entropically unfavorable. Conversely, the release of solvent molecules upon ion pairing can lead to a favorable increase in entropy.

Often, there is a phenomenon known as enthalpy-entropy compensation , where a favorable change in enthalpy is accompanied by an unfavorable change in entropy, or vice versa.[18][19][20][21] For example, the formation of a very stable crystal lattice (highly negative ΔH) results in a highly ordered state (highly negative ΔS). This compensation means that the overall change in Gibbs free energy can be relatively small. Understanding the balance between enthalpy and entropy is therefore crucial for predicting the thermodynamic stability of cycloheptane diol salts.

| Factor | Thermodynamic Consequence | Key Considerations |

| Conformational Rigidity | Can lead to a more favorable enthalpy due to pre-organization for binding, but may have an entropic penalty. | The inherent flexibility of the cycloheptane ring can be both an advantage and a disadvantage. |

| Intramolecular H-Bonding | Significantly contributes to a more negative (favorable) enthalpy of the neutral diol and can influence the pKa. | The stereochemistry of the diols is the primary determinant of the potential for intramolecular hydrogen bonding. |

| Counterion Selection | Affects the lattice energy (enthalpy) of the solid salt and the solvation energy of the ions. | Matching the size and charge density of the cation and anion is crucial for maximizing lattice stability.[9][10] |

| Solvent Environment | Influences the solvation energy of the ions and can shift the equilibrium between different conformers and ion pairing states.[13] | The polarity and hydrogen bonding capacity of the solvent are key parameters. |

Conclusion and Future Directions

The thermodynamic stability of cycloheptane diol salts is a multifaceted property that arises from a complex interplay of structural and environmental factors. A deep understanding of the conformational preferences of the cycloheptane ring, the stereochemical relationships of the diol substituents, the nature of the counterion, and the influence of the solvent is paramount for the successful design and development of drug candidates based on this scaffold.

Future research in this area should focus on generating more specific experimental and computational data for a wider range of substituted cycloheptane diols and their salts. This will enable the development of more predictive models for the thermodynamic stability of these systems, ultimately accelerating the drug discovery and development process. By integrating the principles and methodologies outlined in this guide, researchers can make more informed decisions in the selection and optimization of cycloheptane diol salt forms, leading to the development of more stable, effective, and safer medicines.

References

-

The influence of the size and symmetry of cations and anions on the physicochemical behavior of organic ionic plastic crystal electrolytes mixed with sodium salts. RSC Publishing. Available from: [Link]

-

Entropy/enthalpy compensation: hydrophobic effect, micelles and protein complexes. Available from: [Link]

-

Stability of geometrical isomers in cycloalkanes. Chemistry Stack Exchange. Available from: [Link]

-

Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane | Request PDF. ResearchGate. Available from: [Link]

-

Intramolecular Hydrogen Bond Interaction in Selected Diols | Request PDF. ResearchGate. Available from: [Link]

-

The influence of the size and symmetry of cations and anions on the physicochemical behavior of organic ionic plastic crystal electrolytes mixed with sodium salts | Request PDF. ResearchGate. Available from: [Link]

-

Enthalpy–entropy compensation. Wikipedia. Available from: [Link]

-

Solvent effects. Wikipedia. Available from: [Link]

-

Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects | Journal of Chemical & Engineering Data. ACS Publications. Available from: [Link]

-

Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]

-

Why do large cations stabilise large anions and small cations stabilise small anions? [closed]. Chemistry Stack Exchange. Available from: [Link]

-

Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature. Available from: [Link]

-

Enthalpy–entropy compensation: the role of solvation. PMC. Available from: [Link]

-

Intramolecular hydrogen bonding in cycloalkane-1,2-diol monoacetates. Canadian Science Publishing. Available from: [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Available from: [Link]

-

Solvent effects in organic chemistry. XV. Thermodynamics of solution for nonelectrolytes in aqueous acid and salt solutions | Journal of the American Chemical Society. Available from: [Link]

-

Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

-

Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. ResearchGate. Available from: [Link]

-

How "stabilization of the larger cation with larger anion due to lattice energy effects" - Sblock pg 303 NCERT and also please someone explain Δf H of S block like I am 5. : r/JEENEETards. Reddit. Available from: [Link]

-

4: Organic Compounds - Cycloalkanes and their Stereochemistry. LibreTexts. Available from: [Link]

-

Thermodynamic Stability Definition - Organic Chemistry Key Term. Fiveable. Available from: [Link]

-

The various effects of Hydrogen Bonding Part-1. Conjugated. Available from: [Link]

-

Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety. X-Ray molecular structure of two stereoisomers of 4′-isopropenyl-7,9-dioxabicyclo[4.3.0]nonane-8-spirocyclohexan-3′-yl p-bromobenzoate. Journal of the Chemical Society, Chemical Communications. Available from: [Link]

-

Molecular Simulation of the Effects of Cyclic Organic Compounds on the Stability of Lccbm Hydrates. PMC. Available from: [Link]

-

Differences of Cations and Anions: Their Hydration, Surface Adsorption, and Impact on Water Dynamics. PubMed. Available from: [Link]

-

On Enthalpy–Entropy Compensation Characterizing Processes in Aqueous Solution. MDPI. Available from: [Link]

-

The Diels-Alder Reaction. MSU chemistry. Available from: [Link]

-

Enthalpy-Entropy Compensation Effect in Saturated Solutions on an Example of Polynuclear Aromatics According to Thermodynamics at Melting Temperature. MDPI. Available from: [Link]

-

Stability of cycloalkanes (video). Khan Academy. Available from: [Link]

-

Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. Available from: [Link]

-

Transannular C-H functionalization of cycloalkane carboxylic acids. PubMed. Available from: [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available from: [Link]

-

Electrochemical and thermodynamic studies of the ion-pair formation of chloropentamminecobalt(III) ion in ethyl alcohol-water media containing different dicarboxylate ligands. PubMed. Available from: [Link]

-

(PDF) Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. ResearchGate. Available from: [Link]

-

Estimation of the Thermodynamic Properties of Organic Compounds in the Ideal Gas State. I. Acyclic Compounds and Cyclic Compounds with a Ring of Cyclopentane, Cyclohexane, Benzene, or Naphthalene. Oxford Academic. Available from: [Link]

-

Dynamics of Ion Pairing in Dilute Aqueous HCl Solutions by Spectroscopic Measurements of Hydroxyl Radical Conversion into Dichloride Radical Anions. PMC. Available from: [Link]

-

Syllabus for Chemistry (SCQP08). Available from: [Link]

-

Cycloalkane. Wikipedia. Available from: [Link]

-

Thermodynamics of Organic Compounds. Available from: [Link]

-

Solar Salt above 600 °C: Impact of Experimental Design on Thermodynamic Stability Results. MDPI. Available from: [Link]

-

CYCLOALKANES. Gyan Sanchay. Available from: [Link]

-

The mechanism of oxidation of α-glycols by periodic acid. Part IX. Propane-1,2-diol: kinetics of formation of the intermediate. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]

Sources

- 1. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Khan Academy [khanacademy.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. reddit.com [reddit.com]

- 11. The influence of the size and symmetry of cations and anions on the physicochemical behavior of organic ionic plastic crystal electrolytes mixed with sodium salts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Solvent effects - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemical Reactivity [www2.chemistry.msu.edu]

- 16. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. biomedres.us [biomedres.us]

- 18. Enthalpy–entropy compensation - Wikipedia [en.wikipedia.org]

- 19. Enthalpy–entropy compensation: the role of solvation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Enthalpy-Entropy Compensation Effect in Saturated Solutions on an Example of Polynuclear Aromatics According to Thermodynamics at Melting Temperature | MDPI [mdpi.com]

5-Aminocycloheptane-1,2-diol hydrochloride CAS number and safety data

An In-depth Technical Guide to 5-Aminocycloheptane-1,2-diol Hydrochloride and its Chemical Class for Drug Discovery Professionals

Introduction

Aminocyclitols, a class of compounds characterized by a cycloalkane ring substituted with amino and hydroxyl groups, represent a cornerstone of modern medicinal chemistry.[1] From their origins in aminoglycoside antibiotics to their contemporary use as versatile scaffolds in drug design, these structures offer a unique combination of stereochemical complexity and biological activity.[1] This guide focuses on a specific member of this family, 5-Aminocycloheptane-1,2-diol hydrochloride, a compound of interest for researchers exploring novel therapeutic agents.

It is important to note that as of the publication of this guide, a specific CAS number has not been assigned to 5-Aminocycloheptane-1,2-diol hydrochloride, and a dedicated Safety Data Sheet (SDS) is not available in public repositories. This is common for novel or specialized research chemicals. Therefore, this document serves as a comprehensive technical guide grounded in the established principles of aminocyclitol chemistry. The safety protocols, handling procedures, and potential applications described herein are synthesized from authoritative data on structurally analogous compounds and represent best practices for the research and development community. The insights provided are intended to empower researchers to handle and utilize this and related molecules with the highest degree of scientific rigor and safety.

PART 1: Chemical Identity and Physicochemical Properties

The foundational step in any research endeavor is to understand the fundamental properties of the molecule. While experimental data for 5-Aminocycloheptane-1,2-diol hydrochloride is not yet cataloged, its theoretical properties can be derived from its structure.

| Property | Value | Source |

| Chemical Structure |  | N/A |

| Molecular Formula | C₇H₁₆ClNO₂ | Calculated |

| Molecular Weight | 181.66 g/mol | Calculated |

| CAS Number | Not Assigned | N/A |

| Physical Appearance | Expected to be a crystalline solid | Inferred from analogs[2] |

| Solubility | Expected to be soluble in water and methanol | Inferred from analogs[2] |

| InChI Key | (Not Available) | N/A |

Note: The chemical structure image is a representative drawing. The exact stereochemistry would need to be defined for a specific isomer.

PART 2: Comprehensive Safety and Handling Protocol

Given the absence of a specific SDS, a conservative and robust safety protocol must be established based on data from analogous amino alcohol hydrochlorides. The following guidelines are based on compounds that may cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[3][4]

Generalized GHS Hazard Classification

The following GHS classifications are typical for amino alcohol hydrochloride compounds and should be assumed for 5-Aminocycloheptane-1,2-diol hydrochloride until empirical data is available.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) |  | Warning | H302: Harmful if swallowed.[5] |

| Skin Irritation (Category 2) |  | Warning | H315: Causes skin irritation.[3] |

| Eye Irritation (Category 2A) |  | Warning | H319: Causes serious eye irritation.[3] |

| STOT - Single Exposure (Category 3) |  | Warning | H335: May cause respiratory irritation.[3] |

Laboratory Workflow for Safe Handling

The following diagram and protocol outline a self-validating system for the safe handling of research chemicals like 5-Aminocycloheptane-1,2-diol hydrochloride, from procurement to disposal.

Caption: General Laboratory Safety Workflow for Research Chemicals.

Detailed Step-by-Step Handling Protocol

-

Risk Assessment and Preparation :

-

Before handling, review the SDS for several structural analogs, such as 5-Aminobenzene-1,3-diol hydrochloride and cis-2-Aminomethylcycloheptanol hydrochloride, to understand the potential hazards.[3][6]

-

Ensure a calibrated chemical fume hood is operational.

-

Assemble all necessary Personal Protective Equipment (PPE): safety goggles (EN 166), nitrile gloves, and a lab coat.[3]

-

-

Handling and Experimental Use :

-

Conduct all manipulations, including unpacking, weighing, and transfers, within the fume hood to prevent inhalation of any dust or aerosols.[4]

-

Use spark-proof tools and avoid sources of ignition if the compound's flammability is unknown.[7]

-

For dissolution, add the solid to the solvent slowly to control any potential exothermic reactions.

-

-

Storage :

-

First Aid Measures (Assumed) :

-

If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[5]

-

Skin Contact : Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[3]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[3]

-

Inhalation : Move the person to fresh air. If breathing is difficult, get medical attention.[3]

-

-

Disposal :

PART 3: Conceptual Synthesis and Characterization

The synthesis of aminocyclitols with defined stereochemistry is a significant challenge in organic chemistry, often requiring multi-step, stereocontrolled reactions. While a specific, validated synthesis for 5-Aminocycloheptane-1,2-diol hydrochloride is not published, a plausible route can be designed based on established methodologies for related eight-membered ring systems.[9]

Proposed Retrosynthetic Pathway

A logical approach involves the functionalization of a readily available cycloheptane precursor. The key steps would be the stereoselective introduction of the two hydroxyl groups (diol) and the amino group.

Caption: Conceptual Retrosynthetic Analysis for an Aminocycloheptane Diol.

Step-by-Step Synthetic Workflow (Hypothetical)

-

Dihydroxylation : The synthesis could commence with the cis-dihydroxylation of a cycloheptene derivative using an oxidant like Osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO). This is a standard method for creating syn-diols.[9] The choice of starting material (e.g., a substituted cycloheptene) would be critical for controlling the regioselectivity of the subsequent amination step.

-

Selective Functionalization : One of the newly formed hydroxyl groups would need to be selectively converted into a good leaving group, such as a mesylate or tosylate. This can be achieved using mesyl chloride or tosyl chloride in the presence of a non-nucleophilic base like pyridine.

-

Introduction of the Amino Group : The leaving group can then be displaced by an azide source, like sodium azide (NaN₃), via an Sₙ2 reaction. This step is crucial as it typically proceeds with an inversion of stereochemistry, allowing for the creation of anti-amino alcohols. The azide is a stable precursor to the amine.

-

Reduction and Deprotection : The azide group is then reduced to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄).[10] Any protecting groups used earlier in the synthesis would be removed in this or a subsequent step.

-

Salt Formation : Finally, treatment of the free amine with hydrochloric acid (HCl) in a suitable solvent like ether or methanol would yield the desired 5-Aminocycloheptane-1,2-diol hydrochloride salt, which often improves crystallinity and stability.[10]

PART 4: Applications in Drug Development and Research

The true value of a molecule like 5-Aminocycloheptane-1,2-diol hydrochloride lies in its potential applications. As a member of the aminocyclitol family, it serves as a valuable building block and a scaffold for creating more complex molecules with therapeutic potential.[1][11]

Role as a Glycosidase Inhibitor Mimic

Many aminocyclitols are potent inhibitors of glycosidases, enzymes that process carbohydrates. Their charged amino group can mimic the transition state of glycoside hydrolysis, while the hydroxyl groups provide the necessary hydrogen bonding interactions to bind to the enzyme's active site. Such inhibitors have therapeutic applications in diabetes, viral infections, and cancer.[1]

Scaffold for Diversity-Oriented Synthesis

The three functional groups (two hydroxyls, one amine) on the cycloheptane core provide multiple attachment points for chemical diversification. This makes it an ideal scaffold for building libraries of compounds for high-throughput screening.

Caption: Aminocyclitol Core as a Versatile Scaffold for Drug Discovery.

Chiral Ligands in Asymmetric Catalysis

Chiral 1,2-amino alcohols are a privileged class of ligands used in asymmetric synthesis to create enantiomerically pure products.[12] The rigid cycloheptane backbone of 5-Aminocycloheptane-1,2-diol could provide a well-defined stereochemical environment when complexed with a metal, potentially catalyzing reactions with high enantioselectivity.[10]

Conclusion

While 5-Aminocycloheptane-1,2-diol hydrochloride remains a frontier compound with limited public data, its structural features place it firmly within the high-potential class of aminocyclitols. This guide provides a robust framework for researchers to approach its study, emphasizing a safety-first mindset, outlining plausible synthetic strategies, and highlighting its promising applications in medicinal chemistry and beyond. As with any novel substance, the principles outlined here must be supplemented with careful, small-scale empirical validation in the laboratory. The continued exploration of such molecules is essential for the discovery of the next generation of therapeutics.

References

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: TCO-amine HCl salt.

- ChemicalBook. CAS 5421-46-5 DataBase.

- Fisher Scientific. (2025, December 18). Safety Data Sheet: Cycloheptane.

- Sigma-Aldrich. (2024, July 14). Safety Data Sheet: 2-amino 2-(hydroxymethyl)propane 1,3-diol hydrochloride.

- Fisher Scientific. (2023, August 23). Safety Data Sheet: 5-Aminobenzene-1,3-diol hydrochloride.

- Fisher Scientific. (2025, December 19). Safety Data Sheet: cis-2-Aminomethylcycloheptanol hydrochloride.

- Pi Chemicals. Material Safety Data Sheet: (1R, 2R)-2-aminocyclohexanol HCl.

- ChemScene. CAS 1312465-04-5: (1S,2R,3R)-3-Aminocyclopentane-1,2-diol hydrochloride.

- Sigma-Aldrich. CAS 375345-20-3: 5-aminopentane-1,2-diol.

- Cayman Chemical. (2026, January 12). Safety Data Sheet: Aminoguanidine (hydrochloride).

- Al-harrasi, A., et al. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry.

- Forgách, L., & Gáti, T. (2020). Aminocyclitols of medicinal relevance. ResearchGate.

- Salamci, E., & Lafzi, F. (2022). Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol. Beilstein Journal of Organic Chemistry, 18, 1539–1543.

- CAS Common Chemistry. Amineptine hydrochloride.

- Cayman Chemical. 5-IAI (hydrochloride) (5-iodo-2-Aminoindane, CAS Number: 1782044-60-3).

- Forró, E., & Fülöp, F. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 29(8), 1789.

- Díaz, L., & Delgado, A. (2010). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 17(22), 2393–2418.

- Ye, Z., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 89(9), 6085–6099.

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. fishersci.ch [fishersci.ch]

- 4. pipharm.com [pipharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scihorizon.com [scihorizon.com]

Navigating the Seven-Membered Ring: A Guide to Conformational Analysis of Aminodiols

Executive Summary

The conformational analysis of 7-membered aminodiol rings (polyhydroxylated azepanes) represents a distinct challenge in structural biology and medicinal chemistry. Unlike the rigid chair conformations of 6-membered piperidines (e.g., glucose mimics), 7-membered rings inhabit a highly flexible pseudorotational landscape. For drug developers—particularly those designing glycosidase inhibitors or transition-state mimetics—determining the bioactive conformation is critical.

This guide moves beyond standard protocols, advocating for an Integrated NMR-DFT Workflow . We reject the reliance on single-method validation, demonstrating that solution-state populations are best solved by coupling time-averaged NMR observables (

The Theoretical Landscape: Beyond the Chair

The "medium-ring effect" makes azepanes thermodynamically distinct. While cyclohexane relies on a deep energy well (the Chair), cycloheptane/azepane derivatives rapidly interconvert between low-energy conformers.

The Pseudorotation Itinerary

For 7-membered rings, the Twist-Chair (TC) and Twist-Boat (TB) are generally the most stable conformers, often separated by low energy barriers (< 2-3 kcal/mol). The "Chair" (C) and "Boat" (B) forms typically serve as high-energy transition states.

-

Twist-Chair (TC): Often the global minimum for unsubstituted rings, minimizing transannular interactions.

-

Twist-Boat (TB): Frequently stabilized in aminodiols by specific intramolecular hydrogen bonds (IMHB) between the amine nitrogen and pseudo-axial hydroxyl groups.

The Aminodiol "Anchor" Effect

In aminodiols, the nitrogen lone pair and the hydroxyl protons create a competing network of IMHBs.

-

N···HO Interactions: A hydroxyl group

or -

O···HO Interactions: Vicinal diols often engage in cooperative H-bonding, stiffening the flexible backbone.

Visualization: Conformational Energy Landscape

The following diagram illustrates the pseudorotational pathway and the relative stability of azepane conformers.

Figure 1: The pseudorotational landscape of azepanes. Note that substituents (aminodiol motifs) can invert the stability of TC and TB forms via hydrogen bonding.

Integrated Experimental Workflow

To solve these structures with high confidence, we employ a self-validating loop. We do not trust DFT alone (gas phase errors) nor NMR alone (time-averaged signals).

Workflow Logic

Figure 2: The iterative cycle of structure elucidation. Convergence is achieved when calculated couplings match experimental values within the RMSD threshold.

Detailed Protocol: The "Azepane-7" Standard

This protocol is designed for a 7-membered ring with 3-4 hydroxyl groups and one amine.

Phase 1: High-Resolution NMR Data Collection

Objective: Obtain precise coupling constants (

-

Solvent Selection:

-

Primary: DMSO-

. Rationale: Preserves intramolecular hydrogen bonds (IMHB) and slows proton exchange, allowing observation of OH signals. -

Secondary: D

O. Rationale: Simplifies the spectrum by removing OH signals to resolve overlapping ring protons.

-

-

Pulse Sequences:

-

1D

H: Acquire at 600 MHz or higher. -

DQF-COSY: Essential for extracting

values from multiplets. -

1D/2D NOESY: Mixing time 400–800 ms. Critical: Look for transannular NOEs (e.g., H-3 to H-6) which are diagnostic of Twist-Boat conformations.

-

-

Temperature Variation (VT-NMR):

-

Run spectra at 298K, 313K, and 323K.

-

Diagnostic: If

values change significantly (>1 Hz) with temperature, the molecule is in fast exchange between conformers. If stable, a single conformer dominates.

-

Phase 2: Computational Modeling

Objective: Generate the theoretical library of accessible states.

-

Conformational Search: Use Monte Carlo (MMFF94 force field) to generate ~100 conformers.

-

Geometry Optimization: Advance low-energy candidates (within 5 kcal/mol of global min) to DFT.

-

Level of Theory: B3LYP/6-311+G(d,p) with IEFPCM solvation model (matching NMR solvent).

-

-

Frequency Calculation: Ensure no imaginary frequencies (verify true minima).

-

NMR Prediction: Calculate shielding tensors and coupling constants for each conformer.

Phase 3: Population Analysis (The Synthesis)

Because the ring is flexible, the observed

-

Tabulate

for all ring protons. -

Compare with

for the TC and TB forms. -

If

matches one conformer within 0.5–1.0 Hz, assign that conformation. -

If not, calculate the population ratio using the equation above.

Data Presentation: Quantitative Validation

When reporting your analysis, summarize the comparison in a table format. This provides the "Trustworthiness" required for high-impact journals.

Table 1: Comparison of Experimental vs. Calculated Coupling Constants (

| Proton Pair | Conclusion | ||||

| H2a - H3 | 9.8 | 10.1 | 4.2 | 0.3 | Matches TC |

| H3 - H4 | 2.5 | 2.1 | 5.8 | 0.4 | Matches TC |

| H4 - H5 | 5.1 | 5.4 | 9.1 | 0.3 | Matches TC |

| H5 - H6 | 8.2 | 8.0 | 3.5 | 0.2 | Matches TC |

| RMSD | - | 0.32 | 4.8 | - | TC Dominant |

Note: In this hypothetical example, the low RMSD for the Twist-Chair confirms it as the dominant species in solution.

References

-

Jahn, M. K., et al. (2014).[1] Pseudorotational Landscape of Seven-Membered Rings: The Most Stable Chair and Twist-Boat Conformers of ε-Caprolactone.[1][2][3] Chemistry – A European Journal. Link[1]

-

Martínez-Mayorga, K., et al. (2004).[4] The Conformational Behavior of Novel Glycosidase Inhibitors with Substituted Azepan Structures: An NMR and Modeling Study. European Journal of Organic Chemistry.[4] Link[4]

-

Pino-González, S., et al. (2017). Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction. ResearchGate.[5] Link

-

Bocian, D. F., et al. (1975). Conformations of cycloheptane. Journal of the American Chemical Society. Link

-

Ettorre, A., et al. (2011).[6] The use of intramolecular hydrogen bonding to increase solubility and membrane permeability.[6] Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. Pseudorotational landscape of seven-membered rings: the most stable chair and twist-boat conformers of ε-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. s3.smu.edu [s3.smu.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. iris.unito.it [iris.unito.it]

An In-Depth Technical Guide on the Hydrogen Bonding Potential of 5-Aminocycloheptane-1,2-diol

Executive Summary

This technical guide provides a comprehensive exploration of the hydrogen bonding capabilities of 5-Aminocycloheptane-1,2-diol, a molecule with significant potential in medicinal chemistry and materials science. By virtue of its primary amine and vicinal diol functionalities, this compound can act as both a hydrogen bond donor and acceptor, leading to complex intra- and intermolecular interaction networks. The inherent conformational flexibility of the seven-membered cycloheptane ring critically dictates the spatial orientation of these functional groups, thereby modulating the hydrogen bonding landscape. This document synthesizes theoretical principles with actionable experimental and computational protocols to provide a holistic framework for characterizing and harnessing the hydrogen bonding potential of this versatile molecule.

The Molecular Architecture: A Foundation for Complex Interactions

The hydrogen bonding potential of any molecule is fundamentally rooted in its structure. 5-Aminocycloheptane-1,2-diol is characterized by three key functional groups capable of engaging in hydrogen bonds: two hydroxyl (-OH) groups and one primary amine (-NH₂) group.

-

Hydrogen Bond Donors: The molecule possesses four acidic protons that can be donated in a hydrogen bond: one from each of the two hydroxyl groups and two from the amine group. The O-H bond is more polarized than the N-H bond, making the hydroxyl groups stronger hydrogen bond donors than the amine group.[1][2]

-

Hydrogen Bond Acceptors: The lone pairs of electrons on the two oxygen atoms and the single lone pair on the nitrogen atom can all act as hydrogen bond acceptors.[3]

The critical determinant of this molecule's interaction profile is the conformational state of the cycloheptane ring. Unlike the rigid cyclohexane chair, cycloheptane exists in a dynamic equilibrium of low-energy conformers, primarily the twist-chair and twist-boat forms.[4][5] The specific stereochemistry of the substituents will favor certain conformers, directly influencing the proximity and orientation of the donor and acceptor groups and thus the propensity for intramolecular versus intermolecular hydrogen bonding.

Figure 1: The relationship between cycloheptane ring conformation and hydrogen bonding potential.

Experimental Validation: From Theory to Empirical Evidence

A multi-faceted experimental approach is required to elucidate the hydrogen bonding behavior of 5-Aminocycloheptane-1,2-diol in practice. Spectroscopic methods are particularly powerful for this purpose.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary tool for identifying hydrogen bonds by observing shifts in the vibrational frequencies of the functional groups involved.[6] An O-H or N-H bond participating in a hydrogen bond will exhibit a characteristic broadening and a shift to a lower frequency (redshift) in the IR spectrum.

Protocol: Concentration-Dependent FTIR Analysis

-

Objective: To distinguish between intramolecular and intermolecular hydrogen bonding.

-

Methodology:

-

Solvent Selection: Choose an inert, non-polar solvent (e.g., CCl₄ or cyclohexane) that does not compete for hydrogen bonds.

-

Serial Dilution: Prepare a series of solutions of 5-Aminocycloheptane-1,2-diol, ranging from high concentration (e.g., 0.1 M) down to very dilute (e.g., <0.001 M).

-

Spectral Acquisition: Acquire high-resolution FTIR spectra for each concentration in a fixed path-length cell.

-

Analysis:

-

At very low concentrations, intermolecular interactions are minimized. Peaks observed in the 3400-3600 cm⁻¹ region will primarily correspond to "free" (non-bonded) groups or those involved in intramolecular hydrogen bonds.

-

As concentration increases, new, broad absorption bands will appear at lower wavenumbers (typically 3200-3400 cm⁻¹), indicating the formation of intermolecular hydrogen bonds. The intensity of these bands will grow relative to the "free" bands with increasing concentration.

-

-

| Vibrational Mode | Approx. Frequency (Free) | Approx. Frequency (H-Bonded) | Interpretation |

| O-H Stretch | ~3600-3650 cm⁻¹ | ~3200-3550 cm⁻¹ (broad) | Downward shift indicates H-bond participation. |

| N-H Symmetric/Asymmetric Stretch | ~3400-3500 cm⁻¹ | ~3100-3350 cm⁻¹ (broad) | Downward shift indicates H-bond participation. |

Table 1: Expected FTIR Frequency Shifts for Hydrogen Bonding Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides invaluable information through the chemical shift of labile protons (-OH and -NH₂). Protons involved in hydrogen bonding are deshielded and thus resonate at a higher chemical shift (downfield).[7]

Protocol: Variable Temperature and Concentration ¹H NMR

-

Objective: To probe the dynamics and nature of hydrogen bonds in solution.